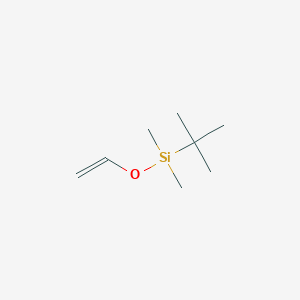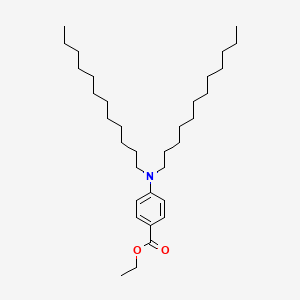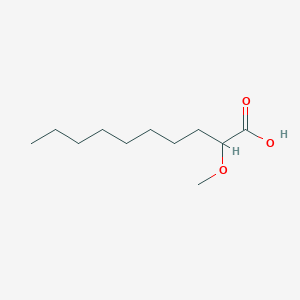
lithium;2H-thiopyran-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lithium;2H-thiopyran-2-ide typically involves the reaction of lithium with 2H-thiopyran-2-thione. One common method is the Dieckmann cyclization, which involves the intramolecular condensation of a diester in the presence of a strong base, such as lithium diisopropylamide (LDA) . Another method involves the photochemical generation of thioaldehydes, which are then reacted with electron-rich 1,3-butadienes in thia-Diels–Alder reactions to form 3,6-dihydro-2H-thiopyrans .
Industrial Production Methods: Industrial production of this compound may involve large-scale continuous flow synthesis, which offers advantages such as reduced reaction times and higher yields compared to traditional batch processes . This method also allows for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Lithium;2H-thiopyran-2-ide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form 2H-thiopyran-2-thione . It also participates in cycloaddition reactions, such as the thia-Diels–Alder reaction, where it reacts with dienes to form cyclic products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions often involve the use of solvents such as chloroform or dichloromethane and may require specific temperatures and pressures to achieve optimal yields .
Major Products Formed: Major products formed from the reactions of this compound include 2H-thiopyran-2-thione, 3,6-dihydro-2H-thiopyrans, and various substituted thiopyrans depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Lithium;2H-thiopyran-2-ide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex sulfur-containing heterocycles . In biology, it has been studied for its potential role in redox regulation and hydrogen sulfide signaling . In medicine, it may have applications in drug development due to its unique chemical properties and ability to interact with biological molecules . In industry, it can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of lithium;2H-thiopyran-2-ide involves its ability to undergo redox reactions and interact with various molecular targets. For example, it can convert hydrogen sulfide to hydrogen persulfide, which plays a role in redox signaling and cellular regulation . The compound’s sulfur-containing structure allows it to participate in various biochemical pathways, making it a versatile tool in scientific research .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to lithium;2H-thiopyran-2-ide include 2H-thiopyran-2-thione, 2H-pyran-2-one, and 2H-thiopyran-2-one . These compounds share the sulfur-containing heterocyclic structure but differ in their specific chemical properties and reactivity.
Uniqueness: This compound is unique due to the presence of lithium, which imparts distinct chemical properties such as increased reactivity and the ability to participate in specific redox reactions . This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
67744-19-8 |
|---|---|
Fórmula molecular |
C5H5LiS |
Peso molecular |
104.1 g/mol |
Nombre IUPAC |
lithium;2H-thiopyran-2-ide |
InChI |
InChI=1S/C5H5S.Li/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 |
Clave InChI |
LOPPOOUHNHZDQU-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH-]1C=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)







oxophosphanium](/img/structure/B14473122.png)

![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
